molecular formula C17H15F3N4O5S B11475845 2-[(Z)-methoxy-NNO-azoxy]-1-(3-{[3-(trifluoromethyl)phenyl]sulfonyl}-2,3-dihydro-1H-benzimidazol-1-yl)ethanone

2-[(Z)-methoxy-NNO-azoxy]-1-(3-{[3-(trifluoromethyl)phenyl]sulfonyl}-2,3-dihydro-1H-benzimidazol-1-yl)ethanone

Cat. No.: B11475845
M. Wt: 444.4 g/mol
InChI Key: PDGPXQSPJSOFSH-FLFQWRMESA-N
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Description

2-[(Z)-methoxy-NNO-azoxy]-1-(3-{[3-(trifluoromethyl)phenyl]sulfonyl}-2,3-dihydro-1H-benzimidazol-1-yl)ethanone is a complex organic compound that features a benzimidazole core structure. Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Z)-methoxy-NNO-azoxy]-1-(3-{[3-(trifluoromethyl)phenyl]sulfonyl}-2,3-dihydro-1H-benzimidazol-1-yl)ethanone typically involves multiple steps, including the formation of the benzimidazole ring, sulfonylation, and azoxy compound formation. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for each step to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring.

    Reduction: Reduction reactions can target the azoxy group, converting it to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction could produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action for this compound involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, inhibiting their activity. The azoxy group may also play a role in its biological activity by interacting with cellular components.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(Z)-methoxy-NNO-azoxy]-1-(3-{[3-(trifluoromethyl)phenyl]sulfonyl}-2,3-dihydro-1H-benzimidazol-1-yl)ethanone is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound in drug design.

Properties

Molecular Formula

C17H15F3N4O5S

Molecular Weight

444.4 g/mol

IUPAC Name

(Z)-methoxyimino-oxido-[2-oxo-2-[3-[3-(trifluoromethyl)phenyl]sulfonyl-2H-benzimidazol-1-yl]ethyl]azanium

InChI

InChI=1S/C17H15F3N4O5S/c1-29-21-24(26)10-16(25)22-11-23(15-8-3-2-7-14(15)22)30(27,28)13-6-4-5-12(9-13)17(18,19)20/h2-9H,10-11H2,1H3/b24-21-

InChI Key

PDGPXQSPJSOFSH-FLFQWRMESA-N

Isomeric SMILES

CO/N=[N+](/CC(=O)N1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=CC(=C3)C(F)(F)F)\[O-]

Canonical SMILES

CON=[N+](CC(=O)N1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=CC(=C3)C(F)(F)F)[O-]

Origin of Product

United States

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